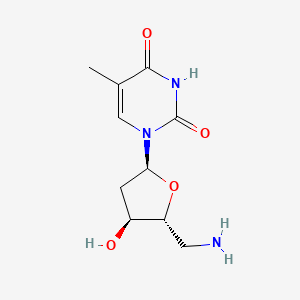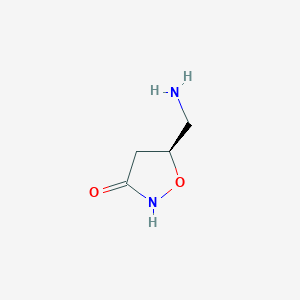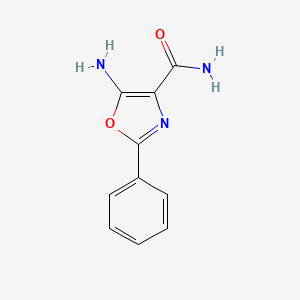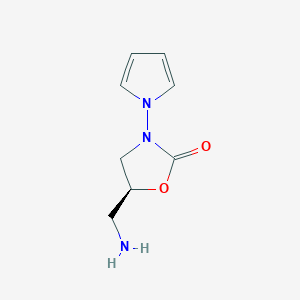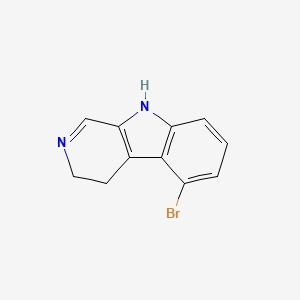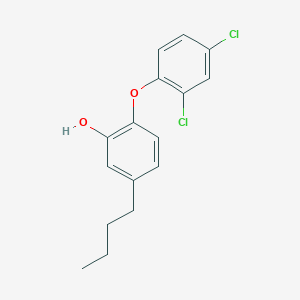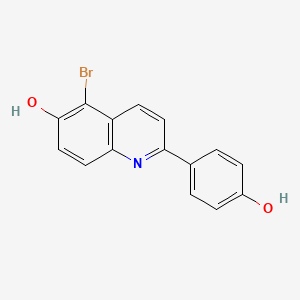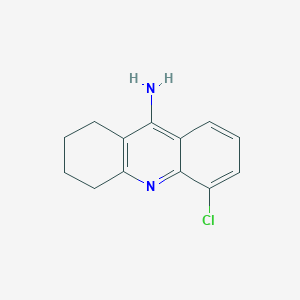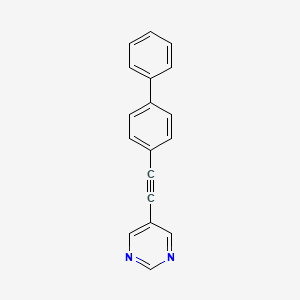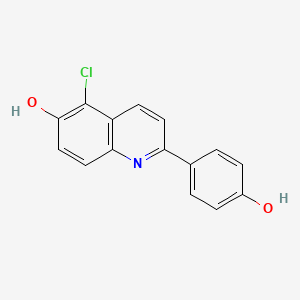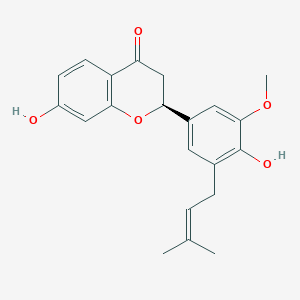
5-deoxyabyssinin II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Desoxyabyssinin II ist eine Flavanonverbindung, die aus der Stammrinde von Erythrina abyssinica isoliert wurde, einer Pflanze, die für ihre medizinischen Eigenschaften bekannt ist. Diese Verbindung hat eine signifikante antiplasmodische Aktivität gezeigt, was sie zu einem potenziellen Kandidaten für die Entwicklung von Antimalariamitteln macht .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-Desoxyabyssinin II beinhaltet die Extraktion der Stammrinde von Erythrina abyssinica mit Methanol. Der Methanolauszug wird dann einer bioassay-gesteuerten Fraktionierung unterzogen, um die aktive Verbindung zu isolieren
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-Desoxyabyssinin II unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um die gewünschte Produktbildung sicherzustellen.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von 5-Desoxyabyssinin II zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.
Wissenschaftliche Forschungsanwendungen
5-Desoxyabyssinin II wurde umfassend auf seine antiplasmodische Aktivität untersucht. Es hat vielversprechende Ergebnisse bei der Hemmung des Wachstums von Plasmodium falciparum gezeigt, dem Parasiten, der für Malaria verantwortlich ist
Wirkmechanismus
Der Wirkmechanismus von 5-Desoxyabyssinin II beinhaltet die Hemmung von Schlüsselenzymen und -wegen im Plasmodium falciparum-Parasiten. Diese Verbindung zielt auf die Stoffwechselwege des Parasiten ab und stört seine Fähigkeit zur Reproduktion und zum Überleben . Die spezifischen molekularen Ziele und Wege, die beteiligt sind, werden noch untersucht.
Wirkmechanismus
The mechanism of action of 5-deoxyabyssinin II involves the inhibition of key enzymes and pathways in the Plasmodium falciparum parasite. This compound targets the parasite’s metabolic pathways, disrupting its ability to reproduce and survive . The specific molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Abyssinon IV
- Abyssinon V
- Sigmoidine A, B und E
Einzigartigkeit
5-Desoxyabyssinin II ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ein prenyliertes Flavanon-Rückgrat umfasst. Diese Struktur ist für seine potente antiplasmodische Aktivität verantwortlich und unterscheidet es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C21H22O5 |
|---|---|
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S)-7-hydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-14(9-20(25-3)21(13)24)18-11-17(23)16-7-6-15(22)10-19(16)26-18/h4,6-10,18,22,24H,5,11H2,1-3H3/t18-/m0/s1 |
InChI-Schlüssel |
GZTDFKLABHOHBU-SFHVURJKSA-N |
Isomerische SMILES |
CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)OC)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


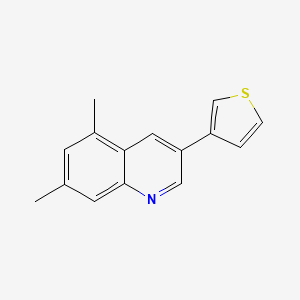
![5-[4-(Pyridin-4-ylmethyl)phenyl]-1H-indole](/img/structure/B10844646.png)
![5-[(2-Methyl-4-thiazolyl)ethynyl]pyrimidine](/img/structure/B10844649.png)
